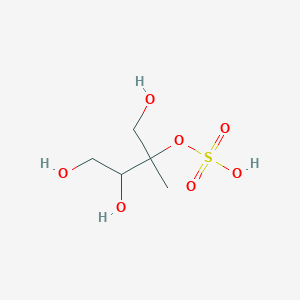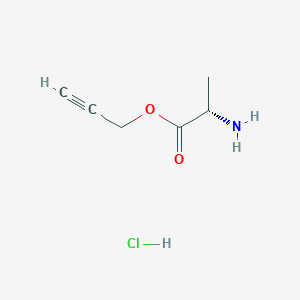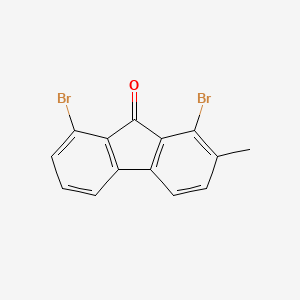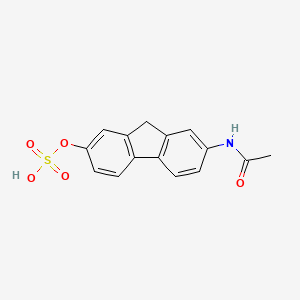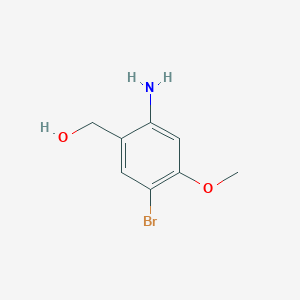
(2-Amino-5-bromo-4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-bromo-4-methoxyphenyl)methanol is an organic compound with a molecular formula of C8H10BrNO2. This compound is characterized by the presence of an amino group, a bromine atom, a methoxy group, and a hydroxyl group attached to a benzene ring. It is a derivative of phenol and is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromo-4-methoxyphenyl)methanol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 5-bromo-4-methoxyphenol. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to convert the nitro group to an amino group. Finally, the hydroxyl group is introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps, and catalytic hydrogenation for the reduction step. The final hydroxymethylation can be achieved using formaldehyde in the presence of a base.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-bromo-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products Formed
Oxidation: (2-Amino-5-bromo-4-methoxyphenyl)formaldehyde.
Reduction: (2-Amino-5-bromo-4-methoxyphenyl)methane.
Substitution: (2-Amino-5-thio-4-methoxyphenyl)methanol or (2-Amino-5-amino-4-methoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
(2-Amino-5-bromo-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-bromo-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-5-chloro-4-methoxyphenyl)methanol
- (2-Amino-5-fluoro-4-methoxyphenyl)methanol
- (2-Amino-5-iodo-4-methoxyphenyl)methanol
Uniqueness
(2-Amino-5-bromo-4-methoxyphenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
(2-amino-5-bromo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4,10H2,1H3 |
Clave InChI |
YADVRGBMVCQOIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)N)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


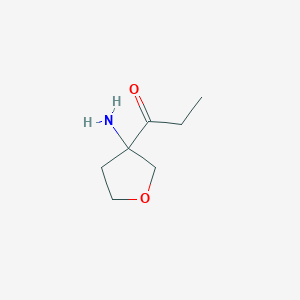
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)


![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
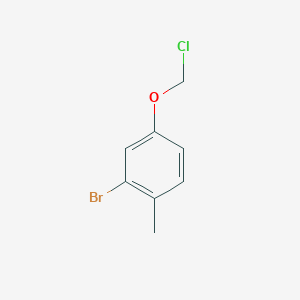
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
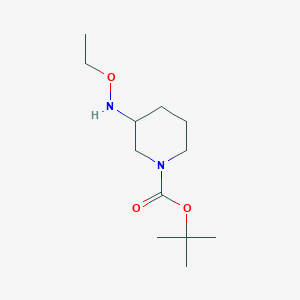
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)

